3-(4-piperidinyl)-1(2H)-Isoquinolinone
Description
Properties
IUPAC Name |
3-piperidin-4-yl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10/h1-4,9-10,15H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZACQOBVWWIIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Piperidinyl 1 2h Isoquinolinone and Its Derivatives
Established Synthetic Routes to the 1(2H)-Isoquinolinone Core
The construction of the 1(2H)-isoquinolinone nucleus can be achieved through various synthetic pathways, each with its own set of reagents and conditions. These established routes provide chemists with a versatile toolbox for accessing a wide range of substituted isoquinolinone derivatives.
Intramolecular Cyclization Reactions for Dihydroisoquinolinone Formation
Intramolecular cyclization reactions represent a fundamental and widely employed strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. These reactions typically involve the formation of a new bond between an electrophilic center and a nucleophilic nitrogen atom within the same molecule, leading to the construction of the heterocyclic ring.
One notable approach involves the intramolecular electrophilic cyclization of 3,4-disubstituted lactams. researchgate.net This method provides a direct route to 3,4-dihydroisoquinolin-1(2H)-ones and their benzo[g] analogs. researchgate.net The reaction proceeds through the generation of a reactive intermediate that undergoes cyclization to furnish the desired isoquinolinone core.
Another strategy involves the catalyst-free [3+2] cyclization of dihydroisoquinoline imines with isatin-derived Morita–Baylis–Hillman carbonates. rsc.org This reaction proceeds via a 1,5-electrocyclization mechanism and allows for the synthesis of highly functionalized tetrahydroisoquinoline-fused spirooxindoles in moderate to excellent yields with good diastereoselectivity. rsc.org Furthermore, a diastereoselective intramolecular cyclization/Povarov reaction cascade has been developed for the one-pot synthesis of complex polycyclic quinolines, demonstrating the versatility of intramolecular cyclization strategies. rsc.org
The following table summarizes key aspects of selected intramolecular cyclization reactions for the synthesis of dihydroisoquinolinone derivatives.
| Reaction Type | Starting Materials | Key Features | Ref. |
| Intramolecular Electrophilic Cyclization | 3,4-Disubstituted lactams | Direct route to 3,4-dihydroisoquinolin-1(2H)-ones. | researchgate.net |
| Catalyst-Free [3+2] Cyclization | Dihydroisoquinoline imines, Isatin-derived Morita–Baylis–Hillman carbonates | Proceeds via 1,5-electrocyclization; good diastereocontrol. | rsc.org |
| Diastereoselective Intramolecular Cyclization/Povarov Reaction | In situ generated 2-oxoimidazolium cations | One-pot synthesis of polycyclic quinolines; excellent regio- and diastereoselectivity. | rsc.org |
Metal-Catalyzed Approaches for Isoquinolinone Synthesis
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of 1(2H)-isoquinolinones, offering high efficiency and broad functional group tolerance. Various transition metals, including nickel and copper, have been successfully employed to catalyze the formation of the isoquinolinone ring system.
A notable example is the nickel(0)-catalyzed denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones. nih.govacs.org In this reaction, a nickel(0)/phosphine catalyst promotes the extrusion of dinitrogen from the benzotriazinone, followed by the insertion of an alkyne to yield a wide range of substituted 1(2H)-isoquinolinones in high yields. nih.govacs.org
Copper catalysis has also been utilized in the synthesis of isoquinolinone derivatives. For instance, a divergent synthesis of isoquinolin-2(1H)-yl-acetamides has been achieved through a copper(I)-catalyzed annulation of Ugi-4CR intermediates with substituted ethanones. nih.gov This method allows for the generation of product diversity and proceeds in moderate to good yields. nih.gov
The table below provides an overview of selected metal-catalyzed methods for the synthesis of 1(2H)-isoquinolinones.
| Metal Catalyst | Starting Materials | Reaction Type | Key Advantages | Ref. |
| Nickel(0)/Phosphine | 1,2,3-Benzotriazin-4(3H)-ones, Alkynes | Denitrogenative Alkyne Insertion | High yields, broad substrate scope. | nih.govacs.org |
| Copper(I) | Ugi-4CR intermediates, Substituted ethanones | Annulation | Product diversity, moderate to good yields. | nih.gov |
Metal-Free and Photocatalytic Methods in Isoquinolinone Synthesis
In recent years, there has been a growing interest in the development of metal-free and photocatalytic methods for the synthesis of 1(2H)-isoquinolinones, driven by the principles of green and sustainable chemistry. These approaches often utilize visible light as a clean energy source and avoid the use of potentially toxic and expensive metal catalysts.
One such method involves the visible-light-mediated aerobic α-oxygenation of N-substituted tetrahydroisoquinolines to the corresponding dihydroisoquinolones. mdpi.com This reaction proceeds without the need for an external photocatalyst, as the substrates themselves can act as photosensitizers. mdpi.com The presence of a catalytic amount of a base, such as DBU, can improve the reaction yield. mdpi.com
Furthermore, metal-free photocatalytic methods have been developed for the synthesis of related heterocyclic systems, such as 2,4-disubstituted quinolines, highlighting the potential of this strategy for the construction of diverse nitrogen-containing heterocycles. researchgate.net The use of organic dyes as photocatalysts has also been explored. mdpi.com Additionally, a metal-free synthesis of sulfonylated indolo[2,1-a]isoquinolines has been achieved through a three-component reaction involving sulfur dioxide. rsc.org
The following table summarizes key features of metal-free and photocatalytic approaches to isoquinolinone synthesis.
| Method | Starting Materials | Key Conditions | Advantages | Ref. |
| Visible-Light-Mediated Aerobic α-Oxygenation | N-Substituted Tetrahydroisoquinolines | Visible light, catalytic base (e.g., DBU), oxygen | Metal-free, uses substrates as photosensitizers. | mdpi.com |
| Three-Component Reaction | 2-Aryl-N-acryloyl indoles, Sulfur dioxide, Aryldiazonium tetrafluoroborates | Metal-free, mild conditions | Access to sulfonylated indolo[2,1-a]isoquinolines. | rsc.org |
Multicomponent and Domino Reaction Strategies
Multicomponent reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity.
A multicomponent domino reaction has been developed for the synthesis of polycyclic benzimidazoles from 1,3-dicarbonyl derivatives, which can undergo spontaneous in situ aerobic oxidation. researchgate.net While not directly yielding isoquinolinones, this illustrates the power of domino strategies in building complex heterocyclic systems. A distinction is often made between multicomponent and domino reactions, where the former involves the assembly of multiple starting materials and the latter involves a cascade of intramolecular transformations. nih.gov
In the context of isoquinoline-related structures, a multicomponent reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been described for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Furthermore, an environmentally friendly domino multicomponent strategy has been employed for the synthesis of pyrroloquinolinone hybrid heterocycles. nih.gov This domino protocol involves a 1,3-dipolar cycloaddition followed by a double annulation reaction. nih.gov
The table below highlights examples of multicomponent and domino reactions used in the synthesis of isoquinoline-related scaffolds.
| Reaction Type | Starting Materials | Product | Key Features | Ref. |
| Multicomponent Reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Sequential formation of spirooxindole and isocyanate. | acs.org |
| Domino Multicomponent Reaction | Isatin, Sarcosine, Baylis–Hillman adduct | Pyrroloquinolinone hybrids | 1,3-dipolar cycloaddition followed by double annulation. | nih.gov |
Benzylic Oxidation of Tetrahydroisoquinoline Precursors
The benzylic oxidation of 1,2,3,4-tetrahydroisoquinoline (B50084) precursors provides a direct and efficient route to 3,4-dihydroisoquinolin-1(2H)-ones. This transformation involves the selective oxidation of the benzylic C-H bond at the C1 position of the tetrahydroisoquinoline ring.
An effective method for this transformation utilizes cerium ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in the presence of sodium bromate (B103136) (NaBrO3) as a stoichiometric oxidant. rsc.org This reaction is scalable and significantly influenced by the electronic nature of substituents on the phenyl ring of the tetrahydroisoquinoline. Electron-donating groups on the phenyl ring enhance the reaction rate, while electron-withdrawing groups can decrease reactivity. rsc.org
The oxidation of 1-benzyl-1,2,3,4-tetrahydroisoquinolines can also lead to the formation of 1-benzoylisoquinolines using dioxygen as the sole oxidant, offering an environmentally benign alternative to traditional heavy metal oxidants. sci-hub.se Phenolic oxidation of certain 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives can sometimes lead to unexpected products, such as 3-hydroxy-4,5-dimethoxybenzaldehyde and a cyclopent[ij]isoquinolinone derivative, highlighting the complexity of oxidation reactions in these systems. lookchem.com
The following table summarizes key findings related to the benzylic oxidation of tetrahydroisoquinoline precursors.
| Oxidant System | Substrate | Product | Key Observations | Ref. |
| CAN (catalytic), NaBrO3 (stoichiometric) | Tetrahydroisoquinoline derivatives | 3,4-Dihydroisoquinolin-1(2H)-ones | Scalable; influenced by electronic effects of substituents. | rsc.org |
| Dioxygen | 1-Benzyl-1,2,3,4-tetrahydroisoquinolines | 1-Benzoylisoquinolines | Environmentally benign, one-step oxidation. | sci-hub.se |
| Phenolic Oxidation | Dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | Abnormal oxidation products | Complex reaction pathway. | lookchem.com |
Condensation Reactions with Homophthalic Anhydride (B1165640) and Imines
The condensation reaction between homophthalic anhydride and imines, often referred to as the Castagnoli-Cushman reaction, is a classical and powerful method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov This reaction involves the [4+2] cycloaddition of an imine with homophthalic anhydride to form a tetrahydroisoquinoline-4-carboxylic acid, which can then be further manipulated.
This strategy has been successfully applied to synthesize a collection of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov The reaction is typically carried out by refluxing a solution of homophthalic anhydride and the pre-formed imine in a suitable solvent like toluene. nih.gov
The versatility of this reaction is further demonstrated by its application in the synthesis of isoquinolones on a DNA-conjugated platform. nih.govnih.gov In this approach, DNA-conjugated imines, which can be formed in situ from DNA-conjugated amines and aldehydes, react with homophthalic anhydride to produce isoquinolones in moderate to excellent yields. nih.gov This development enables the creation of isoquinolone core-focused DNA-encoded libraries for drug discovery purposes. The condensation of imines with homophthalic anhydrides has also been pivotal in the convergent synthesis of cis- and trans-13-methyltetrahydroprotoberberines. acs.org
The table below provides an overview of the condensation reaction between homophthalic anhydride and imines for the synthesis of isoquinolinone derivatives.
| Reaction Variant | Substrates | Product Type | Key Applications | Ref. |
| Castagnoli-Cushman Reaction | Homophthalic anhydride, Imines | 3,4-Dihydroisoquinolin-1(2H)-one-4-carboxylic acids | Synthesis of bioactive 3,4-dihydroisoquinolin-1(2H)-one derivatives. | nih.gov |
| On-DNA Synthesis | Homophthalic anhydride, DNA-conjugated imines | DNA-conjugated isoquinolones | Creation of DNA-encoded libraries. | nih.govnih.gov |
| Convergent Synthesis | Homophthalic anhydride, Imines | cis- and trans-13-Methyltetrahydroprotoberberines | Synthesis of complex natural product scaffolds. | acs.org |
Functionalization and Introduction of the 4-Piperidinyl Moiety
The synthesis of 3-(4-piperidinyl)-1(2H)-isoquinolinone and its analogues relies on the strategic introduction of the piperidinyl group onto the isoquinolinone core. This can be achieved through various methods, including direct functionalization of the isoquinolinone ring system or by building the piperidinyl side chain and subsequently attaching it.
Strategies for Direct Introduction of Piperidinyl Substituents at the Isoquinolinone Core
The direct installation of a piperidinyl group at the C-3 position of the isoquinolinone nucleus is a challenging yet desirable transformation. One potential strategy involves the adaptation of methods developed for the synthesis of 3-substituted isoquinolines. A versatile approach reported in the literature involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This method allows for the construction of the isoquinoline (B145761) core with a substituent at the 3-position, which could be a precursor to the piperidinyl group. For instance, using a nitrile that contains a protected piperidine (B6355638) or a group that can be converted to a piperidine could provide a pathway to the target molecule.
Another powerful strategy for the synthesis of isoquinolinone derivatives is transition-metal-catalyzed C-H activation and annulation. Palladium-catalyzed reactions have been successfully employed for the synthesis of 3,4-substituted hydroisoquinolones from N-methoxybenzamides and 2,3-allenoic acid esters. mdpi.com This methodology offers high regioselectivity and good yields. While direct coupling with piperidine itself might be challenging, a two-step sequence involving an initial coupling with a suitable vinyl or aryl partner followed by transformation to the piperidinyl group is a feasible approach.
Palladium-catalyzed coupling reactions of pre-functionalized isoquinolinone cores are also a viable option. For example, a 3-halo-1(2H)-isoquinolinone could undergo a Buchwald-Hartwig amination with piperidine or a protected 4-aminopiperidine.
Synthetic Pathways for Piperidinyl Side Chains and Linkers
The construction of the 4-piperidinyl moiety itself is a well-established area of heterocyclic chemistry. A common and effective method for synthesizing piperidines is the hydrogenation of corresponding pyridine (B92270) precursors. This can be achieved using various catalysts under heterogeneous or homogeneous conditions. organic-chemistry.org
For the synthesis of specifically 4-substituted piperidines, several strategies can be employed. One approach involves the use of a pre-functionalized starting material, such as 4-hydroxypiperidine (B117109) or 4-piperidone, which can be further elaborated. Reductive amination of a suitable dialdehyde (B1249045) with a primary amine or ammonia (B1221849) is another powerful method for constructing the piperidine ring. google.com
Intramolecular cyclization reactions are also widely used. These can include aza-Diels-Alder reactions, radical cyclizations, and ring-closing metathesis, offering control over the stereochemistry of the resulting piperidine ring. The choice of synthetic route depends on the desired substitution pattern and stereochemical outcome. organic-chemistry.org
Stereoselective Synthesis of Chiral 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
The stereoselective synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is of significant interest due to the prevalence of this chiral scaffold in biologically active molecules. The Castagnoli-Cushman reaction has emerged as a powerful tool for this purpose. nih.govnih.govtandfonline.comnih.govmdpi.comorganic-chemistry.org This multicomponent reaction typically involves the condensation of a homophthalic anhydride with an imine, which can be generated in situ from an aldehyde and an amine. nih.govorganic-chemistry.org
A three-component variant of the Castagnoli-Cushman reaction, utilizing a homophthalic anhydride, an aldehyde, and ammonium acetate, has been developed for the synthesis of 2-unsubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. tandfonline.com This method has been successfully applied to generate a library of 3-substituted derivatives with high diastereoselectivity. The reaction proceeds through a putative N-acyliminium ion intermediate, leading to the formation of the lactam ring. nih.gov
The following table summarizes representative examples of 3,4-dihydroisoquinolin-1(2H)-one derivatives synthesized via the Castagnoli-Cushman reaction, highlighting the versatility and efficiency of this methodology.
| Entry | Aldehyde | Amine/Ammonia Source | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Benzaldehyde | Ammonium Acetate | 3-Phenyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75 | >95:5 | nih.gov |
| 2 | Cyclopropanecarboxaldehyde | Ammonium Acetate | 3-Cyclopropyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 68 | >95:5 | tandfonline.com |
| 3 | Isobutyraldehyde | Ammonium Acetate | 3-Isopropyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72 | >95:5 | tandfonline.com |
| 4 | Furan-2-carbaldehyde | Benzylamine | 2-Benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 81 | >95:5 | nih.gov |
These examples demonstrate that the Castagnoli-Cushman reaction tolerates a wide range of aldehydes, leading to diverse 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives in good yields and with excellent control of stereochemistry. This approach provides a robust platform for the synthesis of chiral building blocks that can be further elaborated to access complex target molecules, including those bearing a 4-piperidinyl substituent.
Advanced Molecular Design and Structure Activity Relationship Sar Studies for 3 4 Piperidinyl 1 2h Isoquinolinone Analogues
Conformational Analysis and Molecular Modeling of Substituted Isoquinolinone-Piperidinyl Systems
Understanding the three-dimensional structure and conformational preferences of the isoquinolinone-piperidinyl system is paramount for designing effective drug candidates. Molecular modeling techniques provide invaluable insights into the spatial arrangement of these molecules, which directly influences their interaction with biological targets.
Elucidation of Structure-Activity Relationships through Systematic Modifications
Systematic modification of the 3-(4-piperidinyl)-1(2H)-isoquinolinone scaffold has been a fruitful strategy for elucidating structure-activity relationships (SAR). By methodically altering different parts of the molecule and assessing the impact on biological efficacy, researchers can build a comprehensive understanding of the key molecular features required for potent activity.
Impact of Substitution Patterns on the Piperidinyl Ring on Biological Efficacy
The piperidinyl ring serves as a versatile anchor for introducing a variety of substituents that can significantly modulate the biological activity of the parent compound. SAR studies have demonstrated that the nature, size, and position of these substituents are critical. For example, in the context of influenza virus inhibitors, the linkage between a quinoline (B57606) (a related heterocyclic system) and the piperidine (B6355638) ring was found to be crucial for inhibitory activity. nih.gov Modifications on the piperidinyl ring, such as the introduction of phenyl or cyclohexyl groups, can directly influence the compound's potency. nih.gov These findings underscore the importance of exploring diverse substitution patterns on the piperidine moiety to optimize interactions with the target protein.
Rational Design of Substituents on the Isoquinolinone Nucleus and Linker Region
The isoquinolinone nucleus is another key area for structural modification. rsc.orgresearchgate.net Research has shown that substitutions on this ring system can dramatically affect biological outcomes. rsc.org For example, in a series of 3-arylisoquinolinones, placing substituents at the meta position of the aryl ring resulted in a significant enhancement of antiproliferative activity compared to para-substituted analogues. nih.gov This highlights the sensitivity of the target to the spatial arrangement of substituents on the isoquinolinone core. The linker region connecting the isoquinolinone and piperidinyl moieties also plays a critical role. Studies on related systems have shown that an ether linkage can be vital for activity. nih.gov The rational design of substituents in these regions, guided by computational modeling and SAR data, is a powerful approach to developing more potent and selective compounds. nih.gov
Below is a data table illustrating the impact of substituent position on the antiproliferative activity of 3-arylisoquinolinones.
| Compound | Substituent | Position | MCF-7 IC50 (µM) |
| 2 | -OCH3 | meta | 0.4 |
| 3 | -OCH3 | para | > 50 |
| 4 | -F | meta | 0.8 |
| 5 | -F | para | > 50 |
| Data sourced from SAR studies on 3-arylisoquinolinones, demonstrating that meta-substitution on the aryl ring significantly enhances antiproliferative activity compared to para-substitution. nih.gov |
Significance of Stereochemistry in Ligand-Target Recognition
Stereochemistry is a critical determinant of a molecule's biological activity. The three-dimensional arrangement of atoms can profoundly influence how a ligand fits into the binding site of a protein. researchgate.net The synthesis of enantiopure compounds is often necessary to isolate the activity of a specific stereoisomer and to avoid potential off-target effects from the other. researchgate.net In the context of isoquinoline (B145761) derivatives, the development of asymmetric synthesis methods has been crucial for accessing specific chiral compounds. researchgate.net The use of chiral ligands in transition-metal-catalyzed reactions, for example, allows for the creation of specific stereocenters, leading to compounds with enhanced potency and selectivity. researchgate.net This underscores the importance of considering and controlling stereochemistry throughout the drug design and development process.
Analysis of Privileged Structures within Benzoylpiperidine and Isoquinolinone Frameworks
Both the benzoylpiperidine and isoquinoline moieties are considered "privileged structures" in medicinal chemistry. researchgate.netnih.govnih.govresearchgate.netcambridgemedchemconsulting.com This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for drug discovery. researchgate.netcambridgemedchemconsulting.com The benzoylpiperidine fragment is metabolically stable and is found in a wide array of bioactive compounds with diverse therapeutic applications. nih.govnih.govresearchgate.net Similarly, the isoquinoline nucleus is a core component of many natural and synthetic compounds with significant pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects. rsc.orgnih.govmdpi.comnih.govacs.org The combination of these two privileged structures in the 3-(4-piperidinyl)-1(2H)-isoquinolinone scaffold likely contributes to its success as a versatile template for developing potent and selective therapeutic agents.
Computational Approaches in Drug Design and SAR Prediction
In the quest to develop novel and more effective therapeutic agents, computational chemistry has become an indispensable tool. For analogues of 3-(4-piperidinyl)-1(2H)-isoquinolinone, which are often investigated as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), these computational methods provide deep insights into the structure-activity relationships that govern their biological effects. nih.govnih.gov By simulating and predicting how these molecules will behave at a molecular level, researchers can prioritize the synthesis of compounds with the highest potential for success, thereby accelerating the drug discovery process. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgsysrevpharm.org For analogues of 3-(4-piperidinyl)-1(2H)-isoquinolinone, a QSAR model can be developed to predict their inhibitory potency against a specific biological target, such as the enzyme PARP-1, which is crucial in DNA repair mechanisms. japsonline.comrsc.org
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov The process begins with a dataset of 3-(4-piperidinyl)-1(2H)-isoquinolinone analogues for which the biological activity (e.g., IC₅₀ values) has been experimentally determined. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical (3D): Related to the three-dimensional shape of the molecule.
Electronic: Pertaining to the distribution of electrons.
Physicochemical: Such as lipophilicity (logP) and molar refractivity. nih.gov
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links these descriptors to the observed biological activity. sysrevpharm.orgnih.gov A statistically significant QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), can then be used to predict the activity of new, unsynthesized analogues of 3-(4-piperidinyl)-1(2H)-isoquinolinone. nih.govnih.gov This predictive capability allows researchers to prioritize the synthesis of compounds that are predicted to be highly active, saving significant time and resources. nih.gov For instance, a QSAR study on isoquinoline derivatives targeting the enzyme AKR1C3 revealed that electron-withdrawing groups at specific positions on the isoquinoline ring could enhance inhibitory activity. japsonline.com
| Descriptor Type | Example Descriptors for a QSAR Study | Predicted Impact on Activity |
| Thermodynamic | Heat of formation | Can correlate with the stability of the compound and its interaction energy. nih.gov |
| Spatial | Molecular shadow area (XZ plane) | May indicate that a less bulky molecule in a specific orientation is preferred for binding. nih.gov |
| Surface Properties | Partial negative surface area | An increase might suggest that greater polarity enhances inhibitory activity. nih.gov |
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a 3-(4-piperidinyl)-1(2H)-isoquinolinone analogue) when bound to a second molecule (the receptor, e.g., a target protein like PARP-1). nih.govijpsnonline.com This technique is crucial for understanding the molecular basis of a drug's action and for elucidating the specific interactions that stabilize the ligand-receptor complex. mdpi.com
The process involves placing the ligand in the binding site of the protein and calculating the binding affinity using a scoring function. For isoquinolinone-based PARP inhibitors, docking studies have been instrumental in revealing key binding interactions. nih.govnih.gov The crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), serves as the template for the docking simulation. researchgate.netyoutube.com
Key interactions for PARP-1 inhibitors typically involve the nicotinamide-binding domain of the enzyme. Docking studies of isoquinolinone analogues often show:
Hydrogen Bonding: The lactam carbonyl of the isoquinolinone core can form critical hydrogen bonds with the backbone amide of Gly863 and the side chain of Ser904 within the PARP-1 active site. nih.gov
π-π Stacking: The aromatic isoquinoline ring system frequently engages in π-π stacking interactions with the aromatic ring of Tyr907, which is a hallmark of PARP-1 inhibitor binding. nih.gov
Additional Interactions: The piperidinyl moiety and any substituents can form further hydrogen bonds or hydrophobic interactions with other residues in the binding pocket, such as Glu988 and Lys903, which can be exploited to enhance potency and selectivity. nih.gov
These simulations provide a visual and energetic rationale for the observed SAR, explaining why certain structural modifications lead to increased or decreased activity. researchgate.net The insights gained from docking can guide the rational design of new analogues with improved binding affinity and specificity. mdpi.com
| Interaction Type | Key Amino Acid Residues (PARP-1) | Interacting Moiety of the Ligand |
| Hydrogen Bonding | Gly863, Ser904 | Lactam carbonyl of the isoquinolinone core. nih.gov |
| π-π Stacking | Tyr907 | Aromatic ring of the isoquinolinone. nih.gov |
| Hydrophobic/Ionic | Glu988, Lys903 | Substituents on the piperidinyl or isoquinolinone ring. nih.gov |
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov For the 3-(4-piperidinyl)-1(2H)-isoquinolinone scaffold, a pharmacophore model can be generated based on the structures of known active analogues. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening. researchgate.netnih.gov Large chemical databases, containing millions of compounds, can be rapidly searched to identify molecules that match the pharmacophore model. researchgate.netnih.gov This approach allows for the efficient identification of novel chemical scaffolds that are structurally different from the initial lead compounds but still possess the necessary features for biological activity.
The virtual screening workflow typically involves:
Database Preparation: A large library of chemical compounds is prepared in a 3D format. youtube.com
Pharmacophore-Based Filtering: The database is screened against the validated pharmacophore model, retaining only the molecules that match the key features.
Docking and Scoring: The filtered "hit" molecules are then docked into the target's binding site to predict their binding mode and affinity. researchgate.net
Prioritization: The top-scoring compounds are selected for experimental testing.
This combined approach of pharmacophore modeling and virtual screening has proven to be a powerful strategy for discovering novel lead compounds, including new isoquinolinone derivatives, by focusing experimental efforts on the most promising candidates. researchgate.netnih.gov
Pharmacological Characterization and Mechanisms of Action of 3 4 Piperidinyl 1 2h Isoquinolinone Derivatives
Enzyme Inhibition Studies
Derivatives of the isoquinolinone core structure have been extensively studied for their potential to modulate the activity of several important enzyme families. The following sections detail the research findings related to their inhibitory actions.
Poly(ADP-ribose) polymerase (PARP) is a family of nuclear enzymes crucial for the DNA damage response (DDR). www.gub.uynih.gov In response to genotoxic stress, particularly DNA single-strand breaks (SSBs), PARP becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other repair proteins. nih.gov Inhibition of PARP can lead to the accumulation of unrepaired SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. selleckchem.com This mechanism is particularly effective in cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. www.gub.uynih.gov
Isoquinolinone derivatives have been identified as potent PARP inhibitors. The specific derivative, 3,4-dihydro-5-methyl-1(2H)-isoquinolinone (PD128763), was found to be a specific PARP inhibitor that protects islet cells from death induced by DNA damaging agents like streptozotocin (B1681764) and free radicals. nih.gov Its protective effects were observed at concentrations 100 times lower than that of nicotinamide, another known PARP inhibitor. nih.gov The compound 3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone is a notable derivative within this class. nih.gov Furthermore, isoquinoline (B145761) alkaloids such as Berberine have been shown to induce cleavage of PARP, contributing to their cellular effects. selleckchem.com The development of PARP inhibitors based on the isoquinolinone scaffold, like other PARP inhibitors such as Olaparib, Niraparib, and Rucaparib, targets the DNA repair pathway, making them a subject of significant research. nih.govselleckchem.com
Table 1: Activity of Isoquinolinone-based PARP Inhibitors
| Compound | Target | Activity/Observations | Reference |
|---|---|---|---|
| PD128763 (3,4-dihydro-5-methyl-1(2H)-isoquinolinone) | PARP | Provides potent protection of islet cells from DNA damage-induced death; 100-fold more potent than nicotinamide. | nih.gov |
| Berberine (isoquinoline alkaloid) | PARP | Induces cleavage of PARP. | selleckchem.com |
| 5-Benzamidoisoquinolin-1-ones | PARP-2 | Described as isoform-selective inhibitors. |
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. nih.govnih.gov Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govroseman.edu
Several studies have explored isoquinoline and isoquinolinone derivatives as potential AChE inhibitors. Research into monomeric 1-benzylisoquinolines, which are structural components of more complex bisbenzylisoquinoline alkaloids, confirmed their inhibitory activity against the AChE enzyme. nih.gov A library of isoquinolone and azepanone derivatives was screened for cholinesterase activity, with the most potent compound exhibiting moderate AChE inhibition (IC50 = 84 μM). researchgate.net Molecular docking studies of these compounds indicated a binding mode that shares characteristics with established AChE inhibitors. researchgate.net While many derivatives showed weak activity, these studies provide important insights into the structure-activity relationships (SAR) for designing more potent analogues based on the isoquinolone scaffold. nih.govresearchgate.net
Table 2: AChE Inhibitory Activity of an Isoquinolone Derivative
| Compound ID | Scaffold | AChE IC50 | Reference |
|---|---|---|---|
| 5f | Spiro-isoquinolone | 84 μM | researchgate.net |
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the progression of the cell cycle. nih.govyoutube.com For instance, the CDK4/cyclin D complex phosphorylates the retinoblastoma (Rb) protein, a crucial step for the cell to transition from the G1 to the S phase. youtube.comresearchgate.net Dysregulation of CDK activity is a common feature in cancer, making CDK inhibitors attractive as potential anticancer agents. nih.govresearchgate.net
A class of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives has been identified as potent and selective inhibitors of CDK4. nih.gov These compounds act as ATP-competitive inhibitors. researchgate.net Structure-activity relationship (SAR) studies revealed that a basic amine substituent on the aniline (B41778) ring is a critical requirement for CDK4 inhibitory activity. nih.gov This suggests that incorporating a basic moiety like a piperidinyl group could be a favorable strategy. The inhibitory potency is further improved by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov The selectivity for CDK4 over other CDKs, such as CDK1 and CDK2, is a key feature of this series, offering a potential therapeutic window by specifically targeting the G1 phase checkpoint. nih.gov
Table 3: SAR Summary for Isoquinoline-1,3(2H,4H)-dione CDK4 Inhibitors
| Structural Feature | Impact on CDK4 Inhibition | Reference |
|---|---|---|
| Basic amine on aniline ring | Required for activity | nih.gov |
| Aryl/heteroaryl at C-6 position | Enhances inhibitory activity | nih.gov |
Glycogen synthase kinase-3 (GSK-3), existing as isoforms GSK-3α and GSK-3β, is a serine/threonine kinase implicated in a wide array of cellular processes. nih.gov Its dysfunction has been linked to numerous diseases, including neurodegenerative conditions like Alzheimer's disease, where it is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles. roseman.edunih.gov
While no studies were found for the specific 3-(4-piperidinyl)-1(2H)-isoquinolinone scaffold, research on closely related structures highlights the potential of this chemical class as GSK-3 inhibitors. Novel series of quinolin-2-one derivatives have been synthesized and identified as promising GSK-3β inhibitors, with some compounds showing potent inhibitory effects in the low nanomolar range (IC50 = 4.68 to 8.27 nM). lincoln.ac.uk Molecular docking simulations suggest these compounds bind to the ATP-binding site of the enzyme. lincoln.ac.uk Additionally, diazepino-quinolone derivatives have been developed as GSK-3β inhibitors, with one compound showing an IC50 of 0.114 μM. ajol.info Another related scaffold, benzo[e]isoindole-1,3-dione, has also yielded potent GSK-3β inhibitors with nanomolar IC50 values. nih.gov These findings collectively suggest that quinolone, isoquinolinone, and related heterocyclic "one" and "dione" structures are promising templates for the development of novel GSK-3 inhibitors.
Table 4: Inhibitory Activity of Quinolone and Related Derivatives against GSK-3β
| Compound Series | Most Potent IC50 | Reference |
|---|---|---|
| Quinolin-2-one derivatives | 4.68 nM | lincoln.ac.uk |
| Diazepino-quinoline derivatives | 0.114 μM | ajol.info |
| Benzo[e]isoindole-1,3-dione derivatives | Nanomolar range | nih.gov |
Rho-associated coiled-coil containing protein kinases (ROCK), or Rho-kinases, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. nih.gov They are involved in fundamental cellular functions, including smooth muscle contraction, cell migration, and proliferation. nih.gov Consequently, ROCK inhibitors are being investigated for therapeutic applications in diseases such as hypertension and glaucoma. nih.gov
Piperidinyl-substituted isoquinolone derivatives have been specifically designed and patented as Rho-kinase inhibitors. google.com These compounds represent a significant area of research within this chemical class, targeting the RhoA/Rho-kinase signaling pathway. The development of these inhibitors focuses on treating and/or preventing diseases associated with the inhibition of Rho-kinase and its mediated phosphorylation of downstream targets.
HIV-1 integrase (IN) is one of the three essential enzymes for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov Because it has no human counterpart, it is a prime target for antiretroviral therapy. nih.gov
Derivatives based on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold have been identified as inhibitors of HIV-1 integrase. nih.govmedchemexpress.com This scaffold can act as a dual inhibitor, also targeting the ribonuclease H (RNase H) domain of the HIV reverse transcriptase. nih.govmedchemexpress.com The parent compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, inhibits HIV-1 integrase with an IC50 value of 6.32 µM. medchemexpress.com Structure-activity relationship studies have shown that substitutions at the 4-position of the dione (B5365651) ring are crucial for activity. nih.govnih.govfigshare.com Introducing alkyl or arylalkyl groups at this position can modulate potency, with some 4-carboxamido derivatives yielding potent HIV-1 IN inhibitors with activity in the low nanomolar range. nih.govnih.gov For example, replacing the phenyl and benzyl (B1604629) groups of previously successful carboxamido chains with an n-alkyl group of optimal length (six carbons) resulted in a biological profile equivalent to hit compounds bearing a 4-fluorobenzyl group. nih.gov
Table 5: HIV-1 Integrase Inhibitory Activity of Isoquinoline-1,3(2H,4H)-dione Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | 6.32 µM | medchemexpress.com |
| 4-Carboxamido-2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives | HIV-1 Integrase | Low nanomolar range | nih.gov |
Receptor Binding and Modulation Studies
The 3-(4-piperidinyl)-1(2H)-isoquinolinone scaffold is closely related to compounds that exhibit potent and selective antagonism at the kappa (κ) opioid receptor (KOR). KOR antagonists are being investigated for their potential in treating mood and addictive disorders. nih.gov Research on simple 1,2,3,4-tetrahydro-isoquinoline derivatives has shown that even without complex substitutions, these molecules can act as pure opioid receptor antagonists with high affinity and selectivity for the KOR. nih.gov
For instance, a derivative containing a simple piperidine (B6355638) ring demonstrated a Ke of 6.80 nM at the κ opioid receptor, with 21-fold selectivity over the µ receptor and over 441-fold selectivity over the δ receptor. nih.gov Another even simpler analogue, lacking the piperidine amino group, showed exceptionally high potency (Ke = 0.14 nM) and selectivity (1730-fold vs µ and 4570-fold vs δ). nih.gov These findings underscore that the core tetrahydroisoquinoline structure is a key determinant for KOR antagonism. Molecular modeling suggests that these antagonists interact with key amino acid residues like Asp138 and Glu297 within the receptor binding pocket. umn.edu
Table 2: Kappa Opioid Receptor Antagonism by Isoquinoline Derivatives Data from representative compounds in the class.
| Compound | Receptor | Affinity (Ke, nM) | Selectivity (κ vs µ) | Selectivity (κ vs δ) | Reference |
|---|---|---|---|---|---|
| Tetrahydroisoquinoline with Piperidine | Kappa (κ) | 6.80 | 21-fold | >441-fold | nih.gov |
| Tetrahydroisoquinoline without Piperidine Amine | Kappa (κ) | 0.14 | 1730-fold | 4570-fold | nih.gov |
| LY2456302 | Kappa (κ) | ED₅₀ = 0.33 mg/kg (in vivo) | Selective over µ and δ | Selective over µ and δ | nih.gov |
Neurokinin (NK) receptors, including NK1, NK2, and NK3, are G protein-coupled receptors involved in pain transmission and inflammation. nih.gov Antagonists of these receptors are considered potential therapeutics for these conditions. nih.govnih.gov Specifically, both NK1 and NK2 receptor antagonists have been shown to reduce the responses of primate spinothalamic tract neurons following intradermal capsaicin (B1668287) injection, a model for inflammatory pain. nih.gov While NK1 antagonists also prevented the subsequent sensitization to mechanical stimuli, NK2 antagonists did not, indicating distinct roles for these receptors in pain processing. nih.gov The development of antagonists for neurokinin receptors is an active area of research for treating various inflammatory and autoimmune diseases. nih.gov
The estrogen receptor alpha (ERα) is a key target in the treatment of certain types of breast cancer. nih.gov Compounds containing a piperidine ring have been developed as selective estrogen receptor modulators (SERMs). For example, a benzopyran derivative incorporating a piperidinyl-ethoxy-phenyl moiety binds with high affinity to human ERα (Ki = 0.041 nM) and acts as an estrogen antagonist in uterine tissue while having beneficial effects on bone. nih.gov This demonstrates the utility of the piperidine group in designing receptor modulators.
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established strategy in anti-cancer therapy. nih.gov While direct evidence for 3-(4-piperidinyl)-1(2H)-isoquinolinone is not prominent, various heterocyclic compounds are known VEGFR-2 inhibitors. nih.gov For instance, piperine (B192125) has been shown to inhibit angiogenesis, although its effect on VEGFR-2 expression itself was not a decrease but rather an increase in VEGFR1. nih.gov
N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission in the central nervous system. nih.gov Overactivation of these receptors can lead to excitotoxicity, implicated in stroke and neurodegenerative diseases, making NMDA receptor antagonists potential neuroprotective agents. nih.govwikipedia.org This class of drugs, which includes compounds like ketamine and memantine, works by blocking the ion channel of the receptor. wikipedia.org The development of potent and selective NMDA receptor antagonists has often involved incorporating the antagonist pharmacophore into a piperidine or piperazine (B1678402) ring structure to increase potency. nih.gov Structural studies have provided detailed insights into how these antagonists bind to different subunits of the NMDA receptor, inducing conformational changes that lead to channel block. youtube.com There is limited specific information in the reviewed literature regarding the antagonism of the Dopamine (B1211576) D1 receptor by this particular isoquinolinone scaffold.
Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonism
Derivatives of isoquinolinone are significant antagonists of the Lysophosphatidic Acid Receptor 5 (LPAR5), a G protein-coupled receptor implicated in inflammation and pain signaling. iiarjournals.orgnih.gov LPAR5 activation is associated with neuropathic pain conditions, and its blockade is a key strategy for developing new analgesics. nih.govnih.gov
One of the most well-characterized LPAR5 antagonists based on this scaffold is AS2717638, chemically identified as 6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidin-1-ylcarbonyl)isoquinolin-1(2H)-one. nih.gov This compound has demonstrated high selectivity and potency. In vitro studies using BV-2 microglia cells revealed that AS2717638 has an IC₅₀ value of 38 nM and effectively inhibits LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing human LPAR5. nih.govrndsystems.comnih.govmedchemexpress.com It shows no significant activity against other LPA receptors like LPAR1, LPAR2, or LPAR3. medchemexpress.com
Structure-activity relationship (SAR) studies have elucidated key structural requirements for LPAR5 antagonism. These studies indicate that methoxy (B1213986) groups at the 6- and 7-positions of the isoquinolinone core are crucial for activity. nih.gov The 4-position of the core tolerates 4-substituted piperidines, while the 2-position can accommodate various substituted phenyl groups or bicyclic aromatic rings. nih.gov Further optimization of this scaffold has led to compounds like 65 and 66 , which show comparable in vitro potency to AS2717638 but with improved metabolic stability and brain permeability. nih.gov These antagonists have been shown to produce significant analgesic effects in rodent models of both inflammatory and neuropathic pain. nih.govnih.gov
| Compound | Description | IC₅₀ (nM) | Assay System | Reference |
|---|---|---|---|---|
| AS2717638 | Selective LPAR5 antagonist | 38 | cAMP accumulation in human LPAR5-expressing cells / BV-2 microglia | nih.govrndsystems.comnih.govmedchemexpress.com |
| Compound 3 | An earlier analog of AS2717638 | 120 | Calcium mobilization | nih.gov |
Central Nervous System (CNS) Receptor Interactions and Neuropharmacological Effects
Isoquinolinone derivatives have been developed as multi-target agents for CNS disorders, exhibiting high affinity for a range of dopamine and serotonin (B10506) receptors. nih.gov These properties make them potential candidates for atypical antipsychotics used in the treatment of schizophrenia. nih.govresearchgate.net
One notable derivative, referred to as compound 13 in studies, shows high affinity for dopamine D₂ and serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors. nih.gov Importantly, it displays low affinity for off-target receptors such as 5-HT₂C, H₁, and α₁, which are often associated with side effects like weight gain. nih.gov Animal studies have demonstrated that this compound can reverse behaviors induced by agents like apomorphine (B128758) and MK-801, which are used to model psychosis. nih.govresearchgate.net Furthermore, it has shown potential to improve cognitive impairment and depression-related behaviors in preclinical tests. nih.gov
Another derivative, BDPBI (7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride), was found to elicit bursts of potential in central neurons of the snail Achatina fulica, an effect dependent on phospholipase C activity. nih.gov
| Receptor | Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D₂ | High | nih.gov |
| Serotonin 5-HT₁ₐ | High | nih.gov |
| Serotonin 5-HT₂ₐ | High | nih.gov |
| Serotonin 5-HT₆ | High | nih.gov |
| Serotonin 5-HT₇ | High | nih.gov |
| Serotonin 5-HT₂C | Low | nih.gov |
Interactions with Glycoprotein IIb/IIIa Receptors
Research has identified 3,4-dihydro-1(1H)-isoquinolinone derivatives as potent antagonists of the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. nih.gov This receptor is a key integrin on the surface of platelets responsible for platelet aggregation by binding to fibrinogen. nih.gov Antagonists of this receptor are used as antiplatelet agents. nih.govnih.gov
A series of orally active GP IIb/IIIa antagonists were developed based on a 3,4-dihydro-1(1H)-isoquinolinone core, which included 4-piperidinyl-substituted variations. nih.gov One such compound, L-767,679 (N-[[7-(piperazin-1-yl)-3,4-dihydro-1(1H)-oxoisoquinolin-2-yl]acetyl]-3(S)-ethynyl-β-alanine), proved to be a potent fibrinogen receptor antagonist, inhibiting ADP-induced platelet aggregation with an IC₅₀ of 12 nM. nih.gov The development of its ethyl ester prodrug, L-767,685 , was pursued to improve oral absorption. nih.gov
Investigation of Cellular and Molecular Mechanisms of Action
Modulation of Intracellular Signaling Pathways (e.g., Akt, NF-κB)
Derivatives of 3-(4-piperidinyl)-1(2H)-isoquinolinone influence critical intracellular signaling pathways, including the Akt and NF-κB pathways, which are central to inflammation, cell survival, and proliferation.
The LPAR5 antagonist AS2717638 has been shown to block LPA-induced phosphorylation of p65, a key subunit of the NF-κB complex, as well as STAT1, STAT3, and c-Jun in microglia cells. nih.gov This action consequently reduces the secretion of pro-inflammatory cytokines. nih.gov Similarly, the PARP inhibitor DPQ (3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone) attenuates acute lung injury by inhibiting the NF-κB-mediated inflammatory response. dbcls.jp
Structurally related compounds have also demonstrated potent modulation of these pathways. EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one), a monoketone analog, directly inhibits IκB kinase (IKK), which is responsible for activating the canonical NF-κB pathway. nih.gov Piperine, which contains a piperidine moiety, has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. mdpi.compreprints.org Downregulation of NF-κB and Akt signaling is a common mechanism by which these compounds exert their anti-inflammatory and anti-cancer effects. nih.govmdpi.comsemanticscholar.org
Influence on DNA Repair Processes and Genomic Stability
A prominent mechanism of action for several isoquinolinone derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP). nih.gov PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). nih.govcancernetwork.com By inhibiting PARP, these compounds prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks during DNA replication. nih.govescholarship.org This mechanism is particularly effective in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. cancernetwork.comresearchtopractice.com
The compound DPQ (3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone) is a known PARP-1 inhibitor. dbcls.jp A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides has also been designed as potent PARP inhibitors, with some compounds showing selectivity for PARP2 over PARP1. nih.gov Inhibition of PARP not only compromises genomic stability within cancer cells, leading to cell death, but can also enhance the sensitivity of tumors to DNA-damaging agents and stimulate antitumor immunity. escholarship.orgmdpi.com
Impact on Cellular Apoptosis and Proliferation
Derivatives of isoquinolinone exert significant anti-proliferative effects and induce apoptosis in various cancer cell lines. nih.govuniv.kiev.ua This pro-apoptotic activity is often a direct consequence of the mechanisms described above, namely the inhibition of DNA repair and the modulation of survival signaling pathways.
Inhibition of PARP by isoquinolinone-based compounds leads to an accumulation of DNA damage that triggers apoptosis. nih.gov For instance, two novel isoquinoline derivatives, B01002 and C26001 , were shown to inhibit proliferation and promote apoptosis in ovarian cancer cells. nih.gov Their mechanism involves the activation of caspase-3 and the cleavage of PARP, both hallmarks of apoptosis. nih.gov Other 3-acyl isoquinolin-1(2H)-one derivatives have been found to induce G2 phase cell cycle arrest and apoptosis in breast cancer cells through the mitochondrial pathway. nih.gov
Additionally, related compounds containing the piperidine ring, such as piperine, have been shown to induce apoptosis by increasing reactive oxygen species (ROS), which leads to mitochondrial damage and the activation of caspases 9 and 3. nih.govnih.gov The inhibition of pro-survival pathways like PI3K/Akt further contributes to the apoptotic effect. mdpi.com The collective evidence indicates that isoquinolinone derivatives can suppress tumor growth by inhibiting cell proliferation and actively promoting programmed cell death. nih.govnih.gov
Interaction with Specific Biological Targets (Enzymes, Receptors, DNA)
The pharmacological effects of 3-(4-piperidinyl)-1(2H)-isoquinolinone derivatives are rooted in their molecular interactions with specific biological targets. These interactions can lead to the modulation of cellular pathways involved in various physiological and pathological processes. Research has primarily focused on their engagement with enzymes and receptors, while interactions with nucleic acids like DNA are less characterized for this specific chemical class.
Interaction with Enzymes
Derivatives of the isoquinolinone scaffold are recognized for their ability to inhibit various enzymes, playing a crucial role in disease-relevant pathways.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A key biological target for this class of compounds is the enzyme Poly(ADP-ribose) polymerase (PARP). PARP enzymes are involved in DNA repair, and their inhibition is a significant strategy in cancer therapy. The compound 3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone is classified as a PARP inhibitor. nih.gov Structurally related compounds, such as quinazoline-2,4(1H,3H)-dione derivatives bearing a piperazinone moiety, have also been identified as highly potent inhibitors of both PARP-1 and PARP-2. nih.gov For instance, one such derivative, identified as Cpd36, demonstrated remarkable enzymatic inhibition with IC50 values in the nanomolar and even subnanomolar range for PARP-1 and PARP-2. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: Certain isoquinoline derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are central to regulating the cell cycle. plos.org Deregulation of CDKs is a common feature in many human tumors. plos.org Studies on a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones revealed potent and selective inhibitory activity against CDK4. plos.org Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to explore the binding modes of these inhibitors with the CDK4 protein, aiming to guide the design of more potent and selective compounds. plos.org
Phosphatidylinositol 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is critical for cell proliferation, growth, and survival. The delta isoform of PI3K (PI3Kδ) is a particularly attractive target for anticancer agents. nih.gov While not direct isoquinolinone derivatives, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been synthesized and evaluated as potent PI3Kδ inhibitors. nih.gov Two compounds from this series, A5 and A8, showed potent inhibition of PI3Kδ with IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov Compound A5, in particular, displayed excellent selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). nih.gov Molecular docking studies suggest these compounds form key hydrogen bond interactions within the PI3Kδ binding site. nih.gov
| Compound Class | Specific Compound | Target Enzyme | Inhibitory Activity (IC50) | Source |
|---|---|---|---|---|
| Quinazoline-dione | Cpd36 | PARP-1 | 0.94 nM | nih.gov |
| Quinazoline-dione | Cpd36 | PARP-2 | 0.87 nM | nih.gov |
| Pyridylquinazoline | A5 | PI3Kδ | 1.3 nM | nih.gov |
| Pyridylquinazoline | A8 | PI3Kδ | 0.7 nM | nih.gov |
Interaction with Receptors
The piperidinyl moiety present in the core structure of these derivatives is a common pharmacophore for targeting various receptors, particularly in the central nervous system.
Dopamine Receptor Antagonism: Research into structurally analogous compounds has revealed interactions with dopamine receptors. A series of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives were designed and identified as a novel class of mixed dopamine D2 and D4 receptor antagonists. nih.gov The exploration of the structure-activity relationship (SAR) in this series helps to understand how modifications to the core structure influence receptor affinity and selectivity. nih.gov
Interaction with DNA
The interaction of 3-(4-piperidinyl)-1(2H)-isoquinolinone derivatives with DNA has not been extensively documented in the reviewed scientific literature. While other heterocyclic systems, such as 1,10-phenanthroline, have been specifically designed and studied as DNA-binding agents, particularly targeting G-quadruplex structures in telomeres, similar focused research on the 3-(4-piperidinyl)-1(2H)-isoquinolinone scaffold is not prominently available. Therefore, the potential for this specific class of compounds to directly interact with DNA as a primary mechanism of action remains an area for future investigation.
Q & A
Q. How should researchers document and report synthetic yields and purity data for 3-(4-piperidinyl)-1(2H)-isoquinolinone derivatives in publications?
- Methodological Answer :
- Yield Calculation : Report isolated yields (not theoretical) with standard deviations from ≥3 independent trials.
- Purity Criteria : Require ≥95% purity via HPLC (e.g., retention time matching and peak area integration).
- Spectroscopic Data : Include full NMR assignments (δ, multiplicity, J-values) and MS fragmentation patterns in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
